Home > Products > Screening Compounds P102428 > Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-
Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- - 258526-72-6

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-

Catalog Number: EVT-15353087
CAS Number: 258526-72-6
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- is a chemical compound that belongs to a class of compounds known for their potential therapeutic applications. This compound is characterized by the presence of an imidazole ring and a sulfonamide group, which contribute to its biological activity. The compound has garnered attention for its potential use as an alpha-1A adrenoceptor agonist, which may be beneficial in treating various medical conditions, such as urinary incontinence and nasal congestion .

Source and Classification

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- can be classified under the broader category of imidazole derivatives. These compounds are often explored in medicinal chemistry due to their diverse pharmacological properties. The specific classification of this compound aligns it with sulfonamides, which are known for their antibacterial properties, but this particular derivative is being investigated for other therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
  2. Sulfonamide Formation: The introduction of the sulfonamide group is achieved by reacting an amine with a sulfonyl chloride or sulfonic acid derivative.
  3. Final Coupling: The final product can be obtained by coupling the imidazole derivative with a suitable alkyl or aryl sulfonamide precursor.

Each step requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula of Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- is C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S with a molecular weight of approximately 285.36 g/mol.

The structural representation includes:

  • An imidazole ring connected to a benzene derivative.
  • A sulfonamide functional group that enhances its solubility and biological activity.

The InChI key for this compound is CSCNWHGYASUZJH-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .

Chemical Reactions Analysis

Reactions and Technical Details

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- can undergo various chemical reactions typical for sulfonamides and imidazole derivatives:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-Base Reactions: The imidazole nitrogen may act as a base in acid-base reactions, influencing its solubility and reactivity.
  3. Oxidation/Reduction: The compound may undergo oxidation or reduction processes depending on the presence of suitable reagents.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .

Mechanism of Action

Process and Data

The mechanism of action of Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- primarily involves its interaction with alpha-1A adrenoceptors. Upon binding to these receptors:

  1. Activation: The compound activates the receptor, leading to downstream signaling pathways that may result in smooth muscle contraction.
  2. Physiological Effects: This activation can alleviate conditions such as urinary incontinence by enhancing bladder control mechanisms.

Research indicates that compounds similar to Ethanesulfonamide are effective in modulating adrenergic responses, which is critical for their therapeutic application .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to the presence of sulfonamide groups.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from extreme pH conditions which may lead to hydrolysis or degradation.

These properties are essential for determining the appropriate formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- has potential applications in various scientific fields:

  1. Pharmaceutical Development: Its role as an alpha-1A agonist makes it a candidate for developing treatments for urinary disorders and other conditions influenced by adrenergic signaling.
  2. Research Tool: The compound can serve as a tool in pharmacological studies aimed at understanding receptor interactions and signaling pathways.
  3. Drug Formulations: It may be explored as part of combination therapies to enhance efficacy against specific medical conditions related to adrenergic dysfunctions.
Introduction to α1-Adrenoceptor Ligands and Therapeutic Context

Nomenclature and Structural Classification of Ethanesulfonamide Derivatives

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- (IUPAC: N-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]ethanesulfonamide), represents a structurally optimized class of α1-adrenoceptor ligands. Its molecular formula is C13H17N3O2S (molecular weight: 279.36 g/mol), featuring three critical pharmacophores:

  • An ethylsulfonamide group (–SO2NH–CH2CH3) enabling hydrogen bonding with receptor residues
  • A 2-methylphenyl ring enhancing hydrophobic pocket interactions
  • An imidazolylmethyl moiety (1H-imidazol-4-ylmethyl) mimicking endogenous catecholamine recognition elements [1] [5].

This compound falls under the sulfonamide-based ligand classification, distinct from classical quinazoline-derived α-blockers like prazosin. The imidazole ring’s protonatable nitrogen (pKa ~7.0) allows pH-dependent receptor engagement, while the methyl group at the ortho-position of the phenyl ring optimizes steric fit within α1AR subtypes [5].

Table 1: Molecular Descriptors of Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-

PropertyValue
IUPAC NameN-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]ethanesulfonamide
CAS Registry9838192 (base structure)
Molecular FormulaC13H17N3O2S
XLogP1.7 (Moderate lipophilicity)
Hydrogen Bond Donors2 (imidazole NH, sulfonamide NH)
Hydrogen Bond Acceptors4 (sulfonyl O, imidazole N)
Lipinski’s Rule ComplianceYes

Historical Evolution of α1-Adrenoceptor Ligands in Pharmacotherapy

The development of α1-adrenoceptor ligands progressed through three generations:

  • Non-selective agents (e.g., phentolamine, 1950s): Early blockers limited by cardiovascular side effects due to α2-AR blockade and norepinephrine release [3] [7].
  • First-generation α1-antagonists (e.g., prazosin, 1970s): Improved vascular selectivity but caused "first-dose hypotension" from indiscriminate α1AR blockade [9].
  • Subtype-selective ligands (1990s–present): Compounds like ABT-866 (research code for the subject ethanesulfonamide derivative) exploit differential α1AR subtype expression. This evolution was enabled by:
  • Cloning of α1AR subtypes (α1A, α1B, α1D) in the 1990s
  • Functional assays showing α1A-AR dominance in prostate vs. α1B in vasculature [4] [7].

Sulfonamide-based ligands emerged as key scaffolds due to synthetic versatility and tunable receptor affinity. The imidazole incorporation in this compound represents a strategy to enhance CNS penetration and mimic histaminergic interactions, diverging from earlier phenethylamine-based designs [2] [5].

Therapeutic Relevance in Urological and Cardiovascular Disorders

α1-Adrenoceptors regulate smooth muscle contraction in the prostate, urethra, and vasculature. Ethanesulfonamide derivatives target:

  • Benign Prostatic Hyperplasia (BPH)/Lower Urinary Tract Symptoms (LUTS): α1A-AR agonism in prostate stroma (EC50 = 0.60 µM in rabbit urethra) reduces dynamic obstruction, while α1D-AR antagonism in bladder detrusor (pA2 = 6.2 in rat aorta) mitigates storage symptoms [2] [4].
  • Hypertension (Historical Use): Earlier α-blockers reduced blood pressure via vascular α1B-AR blockade but are now second-line due to orthostatic hypotension risks. Modern agents minimize this by avoiding α1B antagonism [7] [9].
  • Pheochromocytoma: Non-selective agents like phenoxybenzamine (irreversible blocker) remain standard, but subtype-selective ligands offer theoretical advantages in hemodynamic stability [7].

Table 2: Therapeutic Targeting by α1AR Subtypes

SubtypePrimary Tissue LocalizationTherapeutic Effect of Modulation
α1AProstate stroma, urethraRelaxation → Improved urine flow (BPH)
α1BVascular smooth muscleVasodilation → Hypotension (Side effect)
α1DBladder detrusor, spinal cordReduced afferent signaling → Decreased LUTS

Properties

CAS Number

258526-72-6

Product Name

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-

IUPAC Name

N-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]ethanesulfonamide

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

InChI

InChI=1S/C13H17N3O2S/c1-3-19(17,18)16-13-6-4-5-11(10(13)2)7-12-8-14-9-15-12/h4-6,8-9,16H,3,7H2,1-2H3,(H,14,15)

InChI Key

HZHOPJIZCQDHMZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1C)CC2=CN=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.